molecular formula C12H16ClFN2O B3030524 (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride CAS No. 915763-94-9

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride

Cat. No.: B3030524
CAS No.: 915763-94-9
M. Wt: 258.72
InChI Key: NVWKXLSACIJANB-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H16ClFN2O. It is a heterocyclic building block used primarily in research and development within the pharmaceutical and chemical industries . This compound is known for its unique structure, which includes a piperidine ring and a fluorophenyl group, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces alcohol derivatives .

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and fluorophenyl group contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-Aminopiperidin-1-yl)(2-fluorophenyl)methanone hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable intermediate in drug development .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-fluorophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15;/h1-4,9H,5-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWKXLSACIJANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-94-9
Record name Methanone, (4-amino-1-piperidinyl)(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915763-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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